ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate
Description
Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate (CAS: 318517-22-5) is a heterocyclic compound featuring a fused imidazo[1,5-b]isoquinolin core with a thioxo group at position 3 and an ester-functionalized acetamide side chain. Its molecular weight is 304.37 g/mol .
Properties
IUPAC Name |
ethyl 2-(1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-13(18)9-17-14(19)12-7-10-5-3-4-6-11(10)8-16(12)15(17)21/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYJWXBYAWBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2CC3=CC=CC=C3CN2C1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate can be achieved through a multistep process. Typically, the synthetic route involves the following steps:
Construction of the imidazoisoquinoline core via a cyclization reaction involving suitable precursors.
Introduction of the thioxo group through thiation reactions using reagents such as phosphorus pentasulfide or Lawesson's reagent.
Esterification to introduce the ethyl acetate group, often conducted under acidic conditions or using esterification agents like ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows the same principles but often involves optimization for scale-up. Catalysts, optimized solvents, and continuous flow reactors are employed to enhance yields, reduce reaction times, and improve safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the thioxo group to corresponding thioethers using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at reactive positions on the imidazoisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenated reagents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents but generally include sulfoxides, sulfones, thioethers, and various substituted imidazoisoquinolines.
Scientific Research Applications
Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is utilized in various fields of scientific research:
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, especially in the development of polycyclic frameworks.
Biology: Its structural features make it a candidate for studying biological interactions and as a scaffold in drug discovery.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of specialized chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is complex and involves multiple molecular targets:
The compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity.
It can participate in redox reactions, affecting cellular redox balance.
In medicinal applications, it may disrupt the function of specific molecular pathways crucial for disease progression.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compounds sharing the imidazo[1,5-b]isoquinolin core but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Substituent Impact : The cyclohexyl and furan-2-yl substituents in 9{1,2,1} and 9{1,3,1} reduce yields (70–75%) compared to simpler analogs, likely due to steric or electronic effects .
- Pharmacological Potential: LLU-206, a carbamate derivative, shows targeted protein degradation activity, highlighting the importance of the trifluoromethylphenyl group in AR inhibition .
- Purity Variability: Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate achieves 97% purity, suggesting optimized synthesis protocols compared to thioxo-containing analogs (e.g., 56% purity for nNF-C20 in ) .
Functional Group Modifications
- Thioxo vs.
- Ester vs. Carbamate : LLU-206’s carbamate group enhances its pharmacokinetic profile compared to the ethyl ester moiety in the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
